
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene” is a chemical compound with the CAS Number: 220004-17-1 . It is also known as “2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole” and "beta-Bromo-2-methoxy-alpha,alpha,beta,beta-tetraflurophenetole" . The molecular weight of this compound is 303.05 .
Physical And Chemical Properties Analysis
“1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene” is a liquid at ambient temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene is utilized in various chemical synthesis processes. Esteves et al. (2007) discussed its role in the controlled-potential reduction leading to high yields of tetrahydrofuran derivatives, illustrating its importance in organic synthesis (Esteves, Ferreira, & Medeiros, 2007). Shishov et al. (2014) described its use in synthesizing hydroxy-4-methoxytricyclo derivatives, indicating its potential in creating bioisosteric colchicine analogues (Shishov et al., 2014).
Liquid Crystals and Polymer Synthesis
Bertini et al. (2003) explored the compound's use in creating enantiopure trioxadecalin-derived liquid crystals. This study highlights its role in the synthesis of chiral precursor compounds for chiral liquid crystals (Bertini et al., 2003). Additionally, Moustafid et al. (1991) described the electrosynthesis and characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes), indicating the compound's importance in polymer research (Moustafid et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-6-2-4-7(5-3-6)16-9(13,14)8(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPESGYHELNOJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

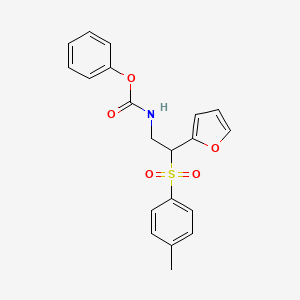
![3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide](/img/structure/B2658125.png)
![2-(3,5-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2658126.png)


![N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2658133.png)
methanone](/img/structure/B2658134.png)
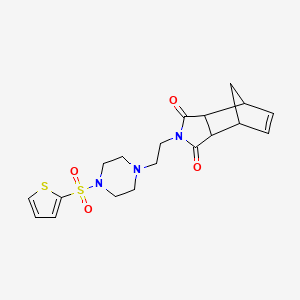
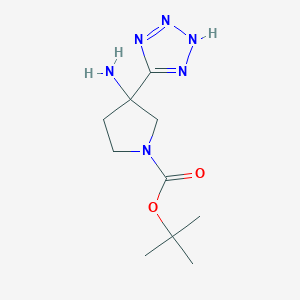

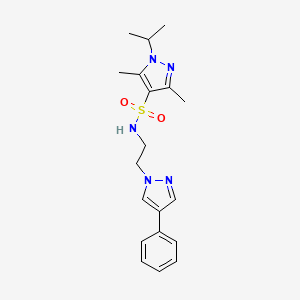
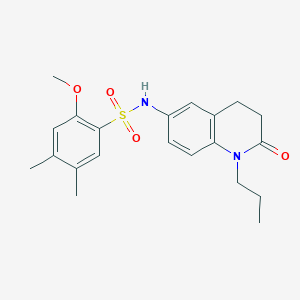
![3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2658142.png)
![3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2658143.png)